N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features common in medicinal chemistry . It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrrolidine ring, a common feature in many alkaloids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an indole ring and a pyrrolidine ring. These structures are common in many biologically active compounds and pharmaceuticals .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic substitution reactions .Scientific Research Applications
Antiallergic Potential : Research has identified certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as novel antiallergic compounds. These compounds have been synthesized and evaluated for their potency, with some exhibiting significant effectiveness in antiallergic assays (Menciu et al., 1999).
Analgesic Properties : A study focusing on the synthesis and evaluation of (indol-3-yl)alkylamides revealed that compounds bearing benzyl or 4-fluorobenzyl moieties at the indole ring, such as the 4-fluorobenzyl derivative, displayed promising analgesic properties (Fouchard et al., 2001).
Potential in Anticancer Activity : The synthesis and structure-activity relationships of cytotoxic compounds based on N-aryl(indol-3-yl)glyoxamides have been explored. Some of these compounds have shown promising activity against various cancer cell lines, highlighting their potential in anticancer research (Marchand et al., 2009).
Antimicrobial Activities : Studies on the synthesis of new 1,2,4-triazoles and their antimicrobial activities have been conducted. These include the reaction of certain components with 4-fluorobenzaldehyde, leading to compounds with significant antimicrobial activity (Bayrak et al., 2009).
Hepatitis B Virus (HBV) Inhibition : A novel compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been synthesized and evaluated as an inhibitor of hepatitis B. This substance exhibited nanomolar inhibitory activity against HBV in vitro, indicating its potential as a therapeutic agent (Ivashchenko et al., 2019).
Anticholinesterase Activity : Research on coumarin-3-carboxamides bearing tryptamine moieties has shown that these compounds, including those with 4-fluorobenzyl moieties, have significant activity against acetylcholinesterase (AChE), a key enzyme in neurological functions. This suggests their potential in neurodegenerative disease research (Ghanei-Nasab et al., 2016).
GyrB Inhibitors for Tuberculosis Treatment : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including those with 4-fluorobenzyl substitutions, have shown promising activity in inhibiting tuberculosis bacteria (Jeankumar et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGNVWEHBLXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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